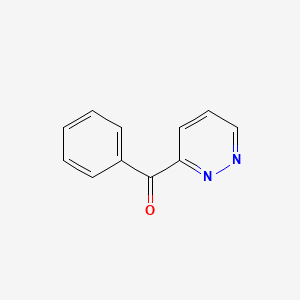

Phenyl-pyridazin-3-yl-methanone

Description

Significance of Pyridazine (B1198779) and Pyridazinone Scaffolds in Chemical Research

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, and its derivative, the pyridazinone scaffold, which includes a carbonyl group, are considered "privileged scaffolds" in drug discovery. rawdatalibrary.netnih.govnih.gov This designation stems from their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. benthamdirect.comsarpublication.com The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment facilitating π-π stacking interactions, and robust dual hydrogen-bonding capacity, are crucial for its role in molecular recognition and drug-target interactions. nih.gov

Pyridazinone derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system activities. benthamdirect.com Their versatility makes them a focal point for medicinal chemists in the development of new drugs for various conditions. benthamdirect.com The pyridazine nucleus is a versatile building block, allowing for easy functionalization at different positions on the ring, which in turn enables the synthesis of a vast library of compounds with potential therapeutic applications.

Contextualizing Phenyl-pyridazin-3-yl-methanone within Pyridazinone Chemistry

Phenyl-pyridazin-3-yl-methanone is a specific molecule that integrates the key features of the pyridazinone scaffold with a phenyl group attached via a ketone linkage. Its chemical structure consists of a pyridazin-3-one ring bonded to a phenyl group at the 6-position. The core of this molecule is the 3(2H)-pyridazinone structure.

The presence of the phenyl group can significantly influence the molecule's biological activity and pharmacokinetic properties. The specific arrangement of the pyridazinone core and the phenyl substituent in Phenyl-pyridazin-3-yl-methanone provides a distinct chemical entity for investigation within the larger family of pyridazinone derivatives.

| Property | Value |

| Molecular Formula | C₁₁H₈N₂O chemsynthesis.com |

| Molecular Weight | 184.197 g/mol chemsynthesis.com |

| Monoisotopic Mass | 184.063663 g/mol epa.gov |

Historical Development and Current Research Landscape of Pyridazinone-Based Compounds

The exploration of pyridazinone derivatives is not a recent endeavor. Initially, research into these compounds focused on their potential as cardiovascular drugs and for use in agrochemicals. researchgate.net Over the past few decades, the field has expanded dramatically, with numerous research articles and patents describing a plethora of activities associated with the pyridazinone nucleus. researchgate.net

Historically, the synthesis and evaluation of pyridazinone derivatives have led to the development of several clinically used drugs. For instance, pimobendan, bemoradan, indolidan, and levosimendan (B1675185) are commercialized as antihypertensive and cardiotonic agents, while azanrinone and emorfazone (B1671226) are marketed as cardiotonic and anti-inflammatory drugs, respectively. researchgate.net

The current research landscape continues to be vibrant, with a significant focus on developing novel pyridazinone derivatives with enhanced and more selective biological activities. benthamdirect.comresearchgate.net Modern research often employs techniques like structure-activity relationship (SAR) studies to systematically modify the pyridazinone scaffold and understand how these changes affect its pharmacological profile. rawdatalibrary.netnih.gov A major area of contemporary research is in oncology, where pyridazine-containing compounds are being investigated as inhibitors of targets like glutaminase (B10826351) 1 (GLS1) and tropomyosin receptor kinase (TRK), which are involved in tumor metabolism and cell signaling. rawdatalibrary.netnih.gov

Scope and Objectives of Academic Research on Phenyl-pyridazin-3-yl-methanone and its Analogues

Academic research on Phenyl-pyridazin-3-yl-methanone and its analogues is driven by the established therapeutic potential of the broader pyridazinone class. The primary objectives of this research include:

Synthesis of Novel Analogues: A key objective is the chemical synthesis of new derivatives of Phenyl-pyridazin-3-yl-methanone. This involves modifying the phenyl ring with various substituents or altering the pyridazinone core to explore the chemical space and generate compounds with potentially improved properties. nih.gov

Biological Evaluation: Synthesized compounds are subjected to a battery of biological assays to determine their pharmacological activities. Given the known activities of pyridazinones, these evaluations often screen for anti-proliferative effects against cancer cell lines, anti-inflammatory properties, and antimicrobial activity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental goal is to establish a clear understanding of the relationship between the chemical structure of the analogues and their biological activity. This knowledge is crucial for the rational design of more potent and selective drug candidates. rawdatalibrary.netnih.gov

Elucidation of Mechanism of Action: Researchers aim to identify the specific molecular targets and pathways through which Phenyl-pyridazin-3-yl-methanone and its active analogues exert their effects. This provides a deeper understanding of their therapeutic potential and can guide further development. researchgate.net

The following table summarizes the diverse biological activities reported for the broader class of pyridazinone derivatives, providing a framework for the potential areas of investigation for Phenyl-pyridazin-3-yl-methanone.

| Biological Activity | Therapeutic Area |

| Anti-inflammatory benthamdirect.comsarpublication.com | Inflammation, Pain |

| Anticancer rawdatalibrary.netnih.gov | Oncology |

| Antimicrobial benthamdirect.comsarpublication.com | Infectious Diseases |

| Antihypertensive sarpublication.com | Cardiovascular Disease |

| Antiplatelet sarpublication.comresearchgate.net | Cardiovascular Disease |

| Anticonvulsant benthamdirect.com | Neurology |

| Antidepressant benthamdirect.com | Psychiatry |

Structure

3D Structure

Properties

IUPAC Name |

phenyl(pyridazin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWSVBMVZLRATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451669 | |

| Record name | Phenyl-pyridazin-3-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60906-52-7 | |

| Record name | Phenyl-pyridazin-3-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Phenyl Pyridazin 3 Yl Methanone and Its Analogues

Established Synthetic Routes to Pyridazinone Core Structures

The synthesis of the pyridazinone ring system is a well-established area of heterocyclic chemistry, with numerous routes developed to access this important scaffold. These methods can be broadly categorized into the formation of the ring itself through cyclization reactions and the subsequent modification of the pre-formed ring.

Cyclization Reactions for Pyridazinone Formation

Cyclization reactions are fundamental to the creation of the pyridazinone core. These reactions typically involve the condensation of a precursor molecule containing a dicarbonyl or related functionality with a hydrazine (B178648) derivative.

A primary and widely utilized method for synthesizing the pyridazinone ring involves the cyclocondensation of γ-keto acids or their corresponding esters with hydrazine. iglobaljournal.comresearchgate.net This reaction is versatile, allowing for the preparation of a wide array of substituted pyridazinones. iglobaljournal.com

One established pathway begins with a ketolization reaction between an acetophenone (B1666503) and pyruvic acid, which yields an α-methyl-β-benzoyllactic acid. iglobaljournal.com The subsequent cyclocondensation of this γ-keto acid with hydrazine forms a hydroxydihydropyridazinone, which is then readily dehydrated in an acidic medium to afford the final pyridazinone. iglobaljournal.com

Another approach involves the Claisen condensation of levulinic acid with a substituted benzaldehyde, followed by treatment with hydrazine hydrate (B1144303) to yield the desired pyridazinone derivative. iglobaljournal.com Saturated 1,4-diketones can also serve as precursors for pyridazine (B1198779) synthesis, where the intermediate dihydro compound is oxidized, for instance with chromium trioxide in acetic acid. iglobaljournal.com

The following table summarizes various starting materials used in hydrazinolysis to form pyridazinone structures.

| Starting Material 1 | Starting Material 2 | Key Reagent | Intermediate Product | Final Product |

| Acetophenone | Pyruvic Acid | - | α-methyl-β-benzoyllactic acid | Pyridazinone |

| Levulinic Acid | p-(Substituted) benzaldehyde | Claisen Condensation | (Substituted)-β-methyl levulinic acid | Pyridazinone derivative |

| γ-keto acid/ester | Hydrazine | - | - | 6-(alkylaminophenyl)-6-dimethylaminophenyl, and 6-(o-substituted phenyl) pyridazinones |

| 4-nitrobutyric acid methyl ester | Alkene | 1,3-dipolar cycloaddition | Cycloproduct | 4,5-dihydro-3(2H)-pyridazinones |

A more novel approach utilizes ribosome-mediated synthesis, where γ-keto esters and hydrazino esters are used as substrates in an in vitro translation system to catalyze the formation of the pyridazinone ring. researchgate.net

Electrophilic cyclization presents another powerful strategy for constructing pyridazinone analogues and related fused ring systems. rsc.orgresearchgate.net These reactions can be initiated by various electrophiles and proceed through different mechanisms, including 6π-electrocyclization and radical cyclization. nih.govresearchgate.net

For instance, functionalized 3-carbamide pyridazines can be synthesized from chlorovinyl aldehydes and oxamic acid thiohydrazides through a cascade imination/6π-electrocyclization of a hydrazone thiol tautomer intermediate. researchgate.net

Flash vacuum pyrolysis (FVP) of aminopyridazinone derivatives of Meldrum's acid at high temperatures generates a reactive imidoylketene intermediate. rsc.org This intermediate can then undergo electrocyclization to form fused pyridin-4-one derivatives, such as pyrido[2,3-d]pyridazines. rsc.org

Radical cyclization offers a method for creating fused cyclopenta-pyridazinones. nih.gov In this approach, a chiral pyridazinone containing a suitable radical acceptor, such as an embedded hydrazone, can undergo a 5-exo radical cyclization upon treatment with reagents like tri-n-butyltin hydride (HSnBu₃) and an initiator. nih.gov This method allows for the diastereoselective formation of cis-fused bicyclic systems. nih.gov

Functionalization Reactions of the Pyridazinone Ring

Once the pyridazinone core is formed, its properties can be further modified through various functionalization reactions. These reactions introduce new substituents onto the ring, enabling the synthesis of a diverse library of analogues.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgorganic-chemistry.org In the context of pyridazinone chemistry, the Mannich reaction can be used to introduce aminomethyl groups, leading to the formation of new derivatives, including bis-pyridazinone compounds. iglobaljournal.comwikipedia.org

The reaction typically involves an enolizable ketone or aldehyde, a primary or secondary amine, and another aldehyde (often formaldehyde). wikipedia.orgyoutube.com The mechanism begins with the formation of an electrophilic iminium ion from the amine and aldehyde. wikipedia.orgyoutube.comyoutube.com The enol form of the pyridazinone (or a related ketone precursor) then acts as a nucleophile, attacking the iminium ion to form a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgyoutube.com This reaction provides a straightforward method for introducing complex side chains onto the pyridazinone scaffold. iglobaljournal.com

Acylation and substitution reactions are common methods for modifying the pyridazinone ring. thieme-connect.de The site of these reactions (N- vs. O-alkylation/acylation) can often be controlled by the choice of reagents and reaction conditions. thieme-connect.de

Acylation of pyridazin-3(2H)-ones typically results in the formation of O-acyl derivatives in good yields. thieme-connect.de In contrast, alkylation with most alkylating agents tends to produce N-alkylated products or a mixture of O- and N-alkylated compounds. thieme-connect.de

Nucleophilic substitution reactions are also highly important for the modification of pyridazines. thieme-connect.de The pyridazine nucleus is susceptible to nucleophilic attack, particularly at the C4/C5 positions. thieme-connect.de Halogenated pyridazinones are valuable intermediates for these reactions. For example, treatment of a pyridazinone with phosphorus oxychloride (POCl₃) can convert the hydroxyl group into a chlorine atom. nih.gov This resulting chloropyridazine is then a versatile substrate for substitution with various nucleophiles, such as amines, to introduce a wide range of functional groups. nih.govunich.it Additionally, the pyridazinone nitrogen can react with sulfonyl chlorides, such as benzenesulfonyl chloride or 4-toluenesulfonyl chloride, to yield N-sulfonylated products. nih.gov

The following table summarizes some functionalization reactions of the pyridazinone ring.

| Pyridazinone Derivative | Reagent(s) | Reaction Type | Product |

| Pyridazin-3(2H)-one | Acylating Agent | O-Acylation | O-Acyl derivative |

| Pyridazin-3(2H)-one | Alkylating Agent | N-Alkylation | N-Alkyl derivative |

| Hydroxypyridazinone | POCl₃ | Chlorination | Chloropyridazine |

| Chloropyridazine | Amines (e.g., methylamine, aniline) | Nucleophilic Substitution | Aminopyridazine derivative |

| Pyridazinone | Benzene/4-toluenesulfonyl chloride | Sulfonylation | N-Sulfonylated pyridazinone |

Advanced and Contemporary Synthetic Approaches to Phenyl-pyridazin-3-yl-methanone Derivatives

The synthesis of pyridazinone derivatives has advanced significantly, moving beyond classical methods to embrace more sophisticated and efficient techniques. These modern approaches offer greater control over molecular architecture and the introduction of diverse functionalities.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling in related systems)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of the pyridazine nucleus, allowing for the direct formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods are crucial for synthesizing a wide array of derivatives that would be difficult to access through traditional cyclization methods. researchgate.net

The Sonogashira reaction , a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of these powerful techniques. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and can be conducted under mild conditions. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to various nitrogen-containing heterocycles, including pyridazines, pyrimidines, and pyrazines. wikipedia.orgresearchgate.netnih.gov For instance, the Sonogashira coupling of halogenated pyridazines with various terminal alkynes provides a direct route to alkynyl-substituted pyridazinone derivatives. These reactions often exhibit high efficiency and tolerance for a broad range of functional groups. acs.org

Recent advancements have focused on developing copper-free Sonogashira protocols to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. researchgate.netlibretexts.org These systems may use specialized ligands or different reaction media, like polyethylene (B3416737) glycol (PEG 400), which serves as an eco-friendly solvent. researchgate.net

Beyond the Sonogashira reaction, other palladium-catalyzed couplings like the Suzuki and Heck reactions are also widely used to decorate the pyridazine core, enabling the introduction of aryl, heteroaryl, and vinyl substituents. researchgate.netdntb.gov.ua

Table 1: Examples of Metal-Catalyzed Coupling Reactions in Pyridazine Synthesis

| Coupling Reaction | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Terminal alkyne and aryl/vinyl halide | Alkynyl-substituted heterocycle | wikipedia.org, organic-chemistry.org |

| Copper-Free Sonogashira | Palladium complexes (e.g., dipyridylpalladium) | Aryl halides and terminal alkynes | Arylalkynes | researchgate.net, wikipedia.org |

| Suzuki-Miyaura Coupling | Palladium precatalysts | (Hetero)aryl chlorides and boronic acids | Biaryl compounds | dntb.gov.ua |

Synthesis of Fused Pyridazinone Systems

The synthesis of fused pyridazinone systems, where the pyridazinone ring is part of a larger bi- or tricyclic structure, has garnered significant interest due to the unique chemical properties of these compounds. nih.govresearchgate.net These structures are often built by constructing the pyridazinone ring onto a pre-existing carbocyclic or heterocyclic framework.

A common and straightforward method involves the reaction of a suitable ketocarboxylic acid with hydrazine hydrate. researchgate.net This one-pot procedure can be used to prepare various fused systems, such as dihydro-5H-cyclopenta[e]-2H-pyridazin-3-one and tetrahydrobenzo[e]-2H-pyridazin-3-one. researchgate.net

Multicomponent reactions offer another powerful strategy for assembling complex fused pyridazinones. For example, 6-acetyl-4-(4-nitrophenyl)l-2-phenylpyridazin-3-(2H)-one can be synthesized from the corresponding hydrazone, p-nitrophenylacetic acid, and acetic anhydride. nih.gov This acetylpyridazinone can then serve as a building block for further annulation reactions, leading to complex fused systems like pyridazino[4,5-b]quinolines. nih.gov

Other strategies involve the cyclization of appropriately substituted precursors. For instance, new routes to pyrazolo- and thiazolo-fused pyridazines have been developed starting from phenylazocyanothioacetamide and reacting it with active methylene (B1212753) heterocycles. nih.gov Similarly, 1,2,3-triazole-fused pyridazines can be prepared by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles. mdpi.com

Table 2: Selected Synthetic Routes to Fused Pyridazinone Systems

| Fused System | Synthetic Approach | Starting Materials | Reference |

|---|---|---|---|

| Pyridazino[3,4-b]diazepam | Multi-step synthesis including nucleophilic substitution and ring closure | 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone | nih.gov |

| Dihydronaphtho[1,2-e]-2H-pyridazin-3-one | One-pot reaction | Corresponding ketocarboxylic acid and hydrazine hydrate | researchgate.net |

| Pyrazolo- and Thiazolo-fused Pyridazines | Cyclization with active methylene heterocycles | Phenylazocyanothioacetamide | nih.gov |

| 1,2,3-Triazolo[1,5-a]quinoxalines | One-pot copper-catalyzed reaction | 1-Azido-2-isocyanoarenes | mdpi.com |

Chemo- and Regioselectivity in Phenyl-pyridazin-3-yl-methanone Synthesis

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted pyridazinones. The presence of multiple reactive sites on the heterocyclic ring necessitates precise control over reaction conditions to ensure that substitution occurs at the desired position.

One effective strategy for achieving regioselectivity is the use of multicomponent reactions with carefully chosen catalysts. For example, a three-component synthesis of pyridazinones from arenes, anhydrides, and arylhydrazines using montmorillonite-KSF as a recyclable heterogeneous catalyst proceeds with high regioselectivity and yield. researchgate.net This approach highlights the ability of solid acid catalysts to direct the reaction pathway.

The inherent reactivity of the pyridazinone core can also be exploited. For instance, in the synthesis of functionalized pyridazin-3(2H)-ones via the nucleophilic substitution of hydrogen (SNH), the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents unexpectedly leads to 4,5-disubstituted products, demonstrating a complex reaction mechanism involving a cine substitution pathway. acs.org Understanding such mechanisms is crucial for predicting and controlling the regiochemical outcome.

Furthermore, reaction conditions can be tuned to favor a specific regioisomer. In the synthesis of 1,6-dihydropyridazines and pyridazines through Cu(II)-catalyzed aerobic 6-endo-trig cyclizations, the choice of solvent was found to be critical; acetonitrile (B52724) favored the formation of 1,6-dihydropyridazines, while acetic acid led directly to the aromatic pyridazine products. organic-chemistry.org

Green Chemistry Principles in Pyridazinone Synthesis Research

The principles of green chemistry are increasingly being integrated into the synthesis of pyridazinones to reduce environmental impact and improve sustainability. This involves the use of safer solvents, recyclable catalysts, and more energy-efficient reaction conditions.

A prominent example is the use of ultrasound irradiation in conjunction with recyclable ionic liquid catalysts, such as [bmim]Br/AlCl3, for the multicomponent synthesis of pyridazinones and phthalazinones. researchgate.net This method offers high yields in short reaction times, minimizing energy consumption and waste. researchgate.net Similarly, the use of water as a solvent is a key goal of green chemistry. researchgate.net Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, have been developed to work efficiently in water, often with the aid of surfactants to solubilize the reactants. organic-chemistry.org

The use of heterogeneous catalysts, like the montmorillonite (B579905) KSF clay mentioned earlier, is another cornerstone of green pyridazinone synthesis. researchgate.net These catalysts are easily separated from the reaction mixture and can be reused multiple times, reducing waste and cost.

Another approach involves designing synthetic routes that are more atom-economical. One-pot multistep reactions, where sequential transformations are carried out in a single reaction vessel, are advantageous as they reduce the need for intermediate purification steps, thereby saving solvents and energy. nih.gov

Table 3: Application of Green Chemistry Principles in Pyridazinone Synthesis

| Green Chemistry Principle | Application in Pyridazinone Synthesis | Example | Reference |

|---|---|---|---|

| Use of Alternative Solvents | Replacing volatile organic compounds with water or ionic liquids. | Ultrasound-promoted synthesis in [bmim]Br-AlCl3. | researchgate.net |

| Recyclable Catalysts | Employing heterogeneous catalysts that can be easily recovered and reused. | Three-component synthesis using montmorillonite-KSF. | researchgate.net |

| Energy Efficiency | Using microwave or ultrasound irradiation to reduce reaction times and energy input. | Ultrasound-assisted preparation of phthalazinones. | researchgate.net |

Spectroscopic and Structural Characterization of Phenyl Pyridazin 3 Yl Methanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), chemists can deduce the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the context of phenyl-pyridazin-3-yl-methanone derivatives, the ¹H NMR spectrum exhibits characteristic signals for the protons on both the phenyl and pyridazine (B1198779) rings.

The protons of the pyridazine ring typically appear as a set of coupled multiplets in the downfield region of the spectrum, generally between δ 8.0 and 9.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the pyridazine ring. For the parent pyridazine system, the protons are coupled to each other, giving rise to complex splitting patterns that can be analyzed to confirm their relative positions.

The protons of the phenyl group attached to the carbonyl function typically resonate in the aromatic region between δ 7.4 and 8.2 ppm. The substitution pattern on the phenyl ring influences the multiplicity and chemical shifts of these protons. For an unsubstituted phenyl ring, one would expect to see a combination of multiplets corresponding to the ortho, meta, and para protons.

For substituted pyridazin-3-one derivatives, the appearance of aromatic protons can be observed in the range of 7.07–8.35 ppm nih.gov. The ¹H NMR data for diazines, including pyridazine, show characteristic chemical shifts for the ring protons that are influenced by the nitrogen atoms researchgate.net.

Table 1: Representative ¹H NMR Spectral Data for a Phenyl-pyridazin-3-yl-methanone Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridazine H-4 | 8.0 - 8.2 | dd |

| Pyridazine H-5 | 7.8 - 8.0 | t |

| Pyridazine H-6 | 9.2 - 9.4 | dd |

| Phenyl H-2', H-6' | 7.9 - 8.1 | m |

| Phenyl H-3', H-4', H-5' | 7.4 - 7.6 | m |

| Note: This table presents expected chemical shift ranges based on typical values for substituted pyridazine and benzoyl moieties. Actual values will vary based on the specific derivative and solvent used. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. In phenyl-pyridazin-3-yl-methanone derivatives, distinct signals are observed for the carbonyl carbon, the carbons of the pyridazine ring, and the carbons of the phenyl ring.

The carbonyl carbon (C=O) is typically the most deshielded carbon and appears as a singlet at a low field, often in the range of δ 190-200 ppm. The carbons of the pyridazine ring have characteristic chemical shifts that are influenced by the two adjacent nitrogen atoms. For the related pyridazin-3(2H)-one, the carbon signals are assigned as C(3) at δ 164.00, C(4) at δ 130.45, C(5) at δ 134.71, and C(6) at δ 139.02 ppm rsc.org. The carbons of the phenyl ring typically appear in the range of δ 128-138 ppm, with the carbon attached to the carbonyl group (C-1') being the most deshielded of the ring carbons. The chemical shifts for various substituted pyridines have also been reported, providing a basis for predicting the spectra of more complex derivatives rsc.org.

Table 2: Representative ¹³C NMR Spectral Data for a Phenyl-pyridazin-3-yl-methanone Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Pyridazine C-3 | 150 - 155 |

| Pyridazine C-4 | 128 - 132 |

| Pyridazine C-5 | 135 - 140 |

| Pyridazine C-6 | 155 - 160 |

| Phenyl C-1' | 135 - 138 |

| Phenyl C-2', C-6' | 128 - 131 |

| Phenyl C-3', C-5' | 128 - 130 |

| Phenyl C-4' | 132 - 135 |

| Note: This table presents expected chemical shift ranges based on typical values for substituted pyridazine and benzoyl moieties. Actual values will vary based on the specific derivative and solvent used. |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

For complex structures or to unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. researchgate.netnih.gov These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems within the pyridazine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking the phenyl ring and the pyridazine ring to the central carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can be used to determine the stereochemistry and conformation of molecules ipb.pt.

The combined use of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of the structure of phenyl-pyridazin-3-yl-methanone and its derivatives nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation of the molecule nih.gov. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure and can be used for identification.

For phenyl-pyridazin-3-yl-methanone, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve cleavage at the bonds adjacent to the carbonyl group. Expected fragment ions would include:

[C₆H₅CO]⁺ (benzoyl cation): m/z 105

[C₆H₅]⁺ (phenyl cation): m/z 77

[C₄H₃N₂CO]⁺ (pyridazinoyl cation): m/z 107

[C₄H₃N₂]⁺ (pyridazinyl cation): m/z 79

The relative abundance of these fragments provides insight into the stability of the different parts of the molecule. The NIST WebBook provides the EI mass spectrum for 3-phenyl-pyridine, a related structure, which shows a prominent molecular ion peak, indicating the stability of the aromatic system nist.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS and High-Resolution MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation nih.gov. This makes it ideal for accurately determining the molecular weight of the parent compound. ESI is often coupled with high-resolution mass spectrometry (HRMS) analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) longdom.org.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm) longdom.orgnih.gov. This level of accuracy allows for the unambiguous determination of the elemental composition of the parent ion and any observed fragments nih.gov. For phenyl-pyridazin-3-yl-methanone derivatives, HRMS would confirm the molecular formula by matching the measured mass to the calculated exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas and is a powerful tool for confirming the identity of newly synthesized compounds researchgate.net. The use of ESI-MS has been reported for the analysis of pyridone derivatives, highlighting its utility for this class of heterocyclic compounds nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the analysis of Phenyl-pyridazin-3-yl-methanone and its derivatives, the IR spectrum provides definitive evidence for its key structural features.

The most prominent absorption band is typically the carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1670-1690 cm⁻¹. This strong, sharp peak is characteristic of a ketone conjugated to both an aromatic and a heterocyclic ring system. Other significant absorptions include C-H stretching vibrations from the aromatic phenyl ring and the pyridazine ring, typically observed just above 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds within the aromatic and pyridazine rings appear in the 1600-1400 cm⁻¹ region. researchgate.netcore.ac.uk The unique pattern of peaks in the fingerprint region (below 1400 cm⁻¹) provides a distinctive signature for the molecule. The C-N and N-H vibrations, if applicable in derivatives, can be identified between 1240 and 1350 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for Phenyl-pyridazin-3-yl-methanone This table is generated based on typical values for the functional groups present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Phenyl & Pyridazine Rings | 3100-3000 | Medium-Weak |

| C=O Stretch (Ketone) | Phenyl-CO-Pyridazine | 1690-1670 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600-1450 | Medium |

| C=N Stretch | Pyridazine Ring | 1580-1500 | Medium |

| Ring Vibrations | Phenyl & Pyridazine | 1500-1400 | Medium |

| C-H Bending | Phenyl & Pyridazine | 900-675 | Strong |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides unparalleled insight into the solid-state structure of a compound, offering precise details on molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule. nih.gov By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated that can be mathematically reconstructed into a model of the atomic arrangement.

For Phenyl-pyridazin-3-yl-methanone, SC-XRD analysis would provide exact data on bond lengths, bond angles, and torsion angles. This allows for an unambiguous determination of the relative orientations of the phenyl and pyridazine rings and the geometry around the central ketone linker. Key parameters such as the planarity of the heterocyclic ring and the twist angle between the plane of the pyridazine ring and the phenyl ring are elucidated. mdpi.commdpi.com This technique is also crucial for identifying the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. mdpi.com

Table 2: Representative Data from a Single-Crystal X-ray Diffraction Analysis This table illustrates the type of parameters obtained from an SC-XRD experiment for a heterocyclic compound.

| Parameter | Description | Example Value |

| Chemical Formula | C₁₁H₈N₂O | - |

| Formula Weight | 184.19 | - |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a (Å) | 8.51 | - |

| b (Å) | 5.88 | - |

| c (Å) | 17.23 | - |

| β (°) | 98.5 | - |

| Volume (ų) | 853.1 | - |

| Z | 4 | - |

| C=O Bond Length (Å) | 1.22 | - |

| C-N Bond Length (Å) | 1.34 | - |

Powder X-ray Diffractometry for Crystalline Phase Assessment

Powder X-ray diffractometry (PXRD) is a vital technique for analyzing the bulk properties of a crystalline solid. nih.gov It is used to identify the crystalline phase of a material and can be employed to assess purity and detect the presence of different polymorphic forms or solvates. nih.govacs.org In the characterization of pyridazinone derivatives, PXRD has been used to confirm that the solid phase of a compound remains consistent and does not undergo transformation into solvates or polymorphs after experimental procedures like solubility studies. nih.gov

The analysis involves exposing a powdered sample to X-rays and measuring the intensity of the diffracted beams at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique fingerprint for a specific crystalline solid.

Table 3: Example PXRD Peak Data for a Phenylpyridazinone Derivative Data adapted from studies on related compounds for illustrative purposes. nih.govnih.gov

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 11.5 | 7.69 | 45 |

| 15.8 | 5.60 | 100 |

| 20.3 | 4.37 | 65 |

| 24.1 | 3.69 | 80 |

| 28.5 | 3.13 | 55 |

| 31.7 | 2.82 | 30 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they change with temperature.

Differential Scanning Calorimetry (for thermal behavior research)

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal behavior of compounds like Phenyl-pyridazin-3-yl-methanone. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis identifies thermal transitions such as melting, crystallization, and glass transitions. nih.gov For a pure crystalline compound, DSC analysis will show a sharp endothermic peak corresponding to its melting point (Tₘ). The area under this peak is the enthalpy of fusion (ΔHfus). In studies of a closely related compound, 6-phenyl-pyridazin-3(2H)-one, DSC was used to characterize the solid phase and confirm its thermal properties. nih.gov The technique is highly effective for screening for polymorphs, as different crystalline forms will typically exhibit different melting points and enthalpies of fusion. nih.gov

Table 4: Illustrative Data from a Differential Scanning Calorimetry (DSC) Thermogram This table represents typical data obtained for a crystalline organic compound.

| Thermal Event | Parameter | Value |

| Melting | Onset Temperature | 220.5 °C |

| Peak Temperature (Tₘ) | 222.8 °C | |

| Enthalpy of Fusion (ΔHfus) | 150.2 J/g |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the chemical composition of a synthesized compound. It precisely determines the weight percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the sample. The experimentally determined percentages are then compared with the values calculated from the proposed molecular formula. nih.govnih.gov

For Phenyl-pyridazin-3-yl-methanone, with a molecular formula of C₁₁H₈N₂O, the theoretical percentages of C, H, and N can be calculated. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's elemental composition and purity, thereby verifying its molecular formula. nih.gov

Table 5: Elemental Analysis Data for Phenyl-pyridazin-3-yl-methanone (C₁₁H₈N₂O) Molecular Weight: 184.19 g/mol

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 71.73 | [Value to be determined experimentally] |

| Hydrogen (H) | 4.38 | [Value to be determined experimentally] |

| Nitrogen (N) | 15.21 | [Value to be determined experimentally] |

Computational and Theoretical Investigations of Phenyl Pyridazin 3 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of Phenyl-pyridazin-3-yl-methanone at the atomic and electronic levels. These calculations offer a detailed picture of the molecule's behavior and characteristics.

Density Functional Theory (DFT) Applications (e.g., B3LYP for geometry and energy)

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, including Phenyl-pyridazin-3-yl-methanone and its analogs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational efficiency in predicting molecular geometries and energies.

In a typical DFT study, the geometry of Phenyl-pyridazin-3-yl-methanone would be optimized to find its most stable three-dimensional arrangement of atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The B3LYP functional, often paired with a basis set like 6-31G(d) or larger, has been shown to provide reliable geometric parameters (bond lengths and angles) for a variety of organic molecules, including heterocyclic systems similar to pyridazine (B1198779). academie-sciences.frresearchgate.net

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-C (Phenyl-Carbonyl) | ~1.50 Å |

| C-C (Pyridazine-Carbonyl) | ~1.51 Å |

| N-N (Pyridazine) | ~1.34 Å |

| Phenyl C-C (average) | ~1.39 Å |

| Phenyl C-H (average) | ~1.08 Å |

| Pyridazine C-N (average) | ~1.33 Å |

| Pyridazine C-C (average) | ~1.40 Å |

| Dihedral Angle (Phenyl-C=O) | Varies with conformation |

The total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO) are also key outputs of DFT calculations. These values are crucial for assessing the molecule's stability and reactivity. For instance, the energy of the molecule can be used to compare the relative stability of different conformers.

Molecular Orbital Analysis and Chemical Activity Descriptors

Molecular orbital (MO) analysis provides a deeper understanding of the electronic distribution and reactivity of Phenyl-pyridazin-3-yl-methanone. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For pyridazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is typically found on the electron-deficient regions. mdpi.comresearchgate.net In Phenyl-pyridazin-3-yl-methanone, the phenyl ring and the pyridazine ring would both contribute to the frontier orbitals.

From the HOMO and LUMO energies, several chemical activity descriptors can be calculated to quantify the reactivity of the molecule. These descriptors, derived from conceptual DFT, provide a framework for understanding and predicting chemical behavior.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |

These descriptors are invaluable for comparing the reactivity of Phenyl-pyridazin-3-yl-methanone with other compounds and for predicting its behavior in chemical reactions.

Prediction of Spectroscopic Properties (e.g., GIAO NMR calculations)

Quantum chemical calculations are also powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.govimist.maresearchgate.netmdpi.com

By applying the GIAO method at the DFT level of theory (e.g., B3LYP with a suitable basis set), the magnetic shielding tensors for each nucleus in Phenyl-pyridazin-3-yl-methanone can be computed. nih.govyoutube.com These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of GIAO-DFT calculations is generally high, with predicted proton (¹H) and carbon-¹³C (¹³C) NMR chemical shifts often being in good agreement with experimental values. imist.maresearchgate.net This predictive capability is particularly useful for distinguishing between different isomers or conformers of a molecule, as the chemical shifts are sensitive to the local electronic environment of each nucleus. mdpi.com

Conformational Analysis and Stereochemical Considerations

Phenyl-pyridazin-3-yl-methanone possesses rotational freedom around the single bonds connecting the phenyl and pyridazine rings to the carbonyl group. This leads to the existence of different conformers, which can have distinct energies and properties. Conformational analysis aims to identify the stable conformers and to determine their relative energies and populations.

Computational methods, particularly DFT, are well-suited for exploring the potential energy surface of the molecule as a function of the dihedral angles that define its conformation. By systematically rotating these bonds and calculating the energy at each step, a conformational energy profile can be generated. The minima on this profile correspond to the stable conformers.

Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. tandfonline.comtandfonline.comnih.govnih.govrsc.orgbartin.edu.trresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For Phenyl-pyridazin-3-yl-methanone, molecular docking studies would involve placing the molecule into the binding site of a biologically relevant protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study can provide valuable information about:

The binding mode of the ligand.

The key amino acid residues involved in the interaction.

The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).

A predicted binding energy or docking score, which can be used to rank different ligands.

Numerous studies have demonstrated the utility of molecular docking for pyridazine and pyridazinone derivatives, targeting a wide range of proteins such as enzymes and receptors. tandfonline.comtandfonline.comnih.govnih.govrsc.orgbartin.edu.tr For example, pyridazinone derivatives have been docked into the active sites of enzymes like cholinesterases and reverse transcriptase. tandfonline.comnih.gov

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of their behavior over time. tandfonline.commdpi.commdpi.comacs.org For Phenyl-pyridazin-3-yl-methanone, MD simulations can be used to investigate its solvation in different solvents and to explore the nature of its intermolecular interactions.

In an MD simulation, the atoms of the system (the solute and the solvent molecules) are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

By running an MD simulation, one can obtain a trajectory of the system, which is a record of the positions and velocities of all atoms over time. Analysis of this trajectory can reveal information about:

The structure of the solvation shell around the solute.

The dynamics of solvent molecules in the vicinity of the solute.

The formation and lifetime of intermolecular hydrogen bonds.

The stability of ligand-protein complexes obtained from molecular docking.

MD simulations are particularly useful for studying how the presence of a solute affects the structure and dynamics of the surrounding solvent, a phenomenon known as solvation. Understanding solvation is crucial for predicting the solubility and other physicochemical properties of a compound. For instance, studies on pyridazinone derivatives have utilized MD simulations to assess the stability of their complexes with biological targets. tandfonline.comacs.org

Reaction Mechanism Prediction through Computational Methods

While specific computational studies detailing the reaction mechanism for the synthesis of Phenyl-pyridazin-3-yl-methanone are not extensively documented in publicly available literature, the methodologies for such predictions are well-established and have been applied to closely related pyridazine and N-heterocyclic systems. These studies provide a framework for how the formation and reactivity of Phenyl-pyridazin-3-yl-methanone could be theoretically investigated.

The primary tool for reaction mechanism prediction is Density Functional Theory (DFT). DFT calculations are used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate and feasibility.

For example, in the synthesis of complex heterocyclic systems, DFT has been used to elucidate why certain reaction pathways are favored over others. Studies on the reaction of dihydroisoquinolines with Meldrum's acid have shown that the reaction's outcome—whether it yields polycyclic pyrimidinones (B12756618) or oxazinanediones—is dictated by the stereoelectronic properties of a single substituent. acs.org DFT calculations revealed that different substituents stabilize or destabilize key intermediates, guiding the reaction down a specific path. acs.org

Similarly, computational investigations into nitrogen-insertion reactions to form cyclic hydrazones, which are precursors to pyridazines, have utilized DFT to distinguish between possible mechanisms. acs.org By calculating the energy barriers for different proposed pathways, researchers could rule out prohibitively high-energy routes and identify a more complex, but energetically feasible, self-catalysis mechanism involving a dimeric tetrazine intermediate. acs.org

A theoretical study on Phenyl-pyridazin-3-yl-methanone would likely proceed as follows:

Transition State Searching: Computational algorithms would be used to locate the transition state structures for each proposed step in the reaction, such as the initial condensation and the subsequent cyclization and aromatization.

Pathway Analysis: By comparing the activation energies of different potential pathways, the most likely reaction mechanism can be predicted. This can also shed light on the role of catalysts, solvents, and temperature in controlling the reaction's outcome.

These computational approaches provide a powerful, atomistic-level understanding of chemical reactions, guiding the design of more efficient and selective synthetic routes.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Cheminformatics applies computational methods to analyze and model chemical and biological data, enabling the prediction of compound properties and activities. A key component of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models are mathematical equations that correlate a compound's biological activity (QSAR) or physicochemical properties (QSPR) with its structural or electronic features, known as molecular descriptors.

While no specific QSAR or QSPR models for Phenyl-pyridazin-3-yl-methanone were identified, extensive research has been conducted on the broader class of pyridazine derivatives, demonstrating the utility of these methods.

QSPR for Corrosion Inhibition: Several studies have successfully built QSPR models to predict the efficiency of pyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. nih.govresearchgate.netresearchgate.net In these studies, molecular descriptors are calculated for a series of pyridazine compounds. These descriptors can be quantum chemical (calculated using DFT) or constitutional. researchgate.netkfupm.edu.sa

Commonly used descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. Higher E_HOMO values often correlate with better inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and can correlate with inhibition efficiency. researchgate.net

Molecular Volume (MV): Relates to the surface area the molecule can cover. electrochemsci.org

These descriptors are then used to build predictive models using statistical techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). kfupm.edu.sa The robustness of these models is validated statistically to ensure their predictive power. nih.govresearchgate.net

Table 1: Examples of QSPR Models for Pyridazine-based Corrosion Inhibitors

| Model Type | Statistical Method | Key Descriptors | Model Quality (Example R²) | Reference |

|---|---|---|---|---|

| QSPR | Principal Component Regression (PCR), Artificial Neural Network (ANN) | Quantum chemical descriptors | R²cv = 0.92 | nih.govresearchgate.net |

| QSPR | Multiple Linear Regression (MLR), Artificial Neural Network (ANN) | FMO energies, inhibitor concentration, and other descriptors | - | kfupm.edu.sa |

QSAR for Biological Activity: QSAR models have been instrumental in designing pyridazine derivatives with enhanced biological activities. Researchers have developed models for antibacterial, anticancer, and other therapeutic applications. researchgate.netnih.govmdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to explain the structure-activity relationship of antibacterial compounds, guiding the synthesis of new, more potent derivatives. nih.gov These models identify specific regions of the molecule where steric, electronic, or hydrogen-bonding features can be modified to improve biological activity. nih.gov

In one study, molecular docking, a technique often used in conjunction with QSAR, revealed that certain pyridazinone derivatives could bind effectively to bacterial proteins, explaining their potent antibacterial effects. mdpi.com Another study on anticancer pyridazines used scaffold hopping and molecular hybridization, guided by computational modeling, to design compounds with high inhibitory activity against specific cancer-related kinases. nih.gov

The application of cheminformatics and QSAR/QSPR to pyridazine derivatives demonstrates a powerful strategy for rational drug design and materials science. By building predictive models, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and reduce the time and cost associated with experimental discovery.

Structure Activity Relationship Sar Studies of Phenyl Pyridazin 3 Yl Methanone and Its Analogues

Systematic Modification of the Phenyl and Pyridazinyl Moieties

Systematic modifications of the phenyl and pyridazinyl rings have demonstrated a significant impact on the biological activity of this class of compounds. Research has shown that the nature, position, and size of substituents can drastically alter the potency and selectivity of these molecules. nih.govsarpublication.com

For instance, in a series of 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, the introduction of various substituents on the phenyl ring led to a range of anti-inflammatory and analgesic activities. pharmacophorejournal.com It was observed that electron-donating groups, such as a methyl group at the para-position of the phenyl ring, could enhance activity. pharmacophorejournal.com Conversely, the introduction of bulky groups can sometimes be detrimental to activity, suggesting that the size of the substituent is a critical factor.

The following table illustrates the effect of phenyl ring substitution on the hypothetical inhibitory activity of a series of phenyl-pyridazin-3-yl-methanone analogues against a target enzyme.

Table 1: Effect of Phenyl Ring Substituents on Inhibitory Activity

| Compound | Substituent (R) | Position | IC₅₀ (nM) |

| 1a | H | - | 150 |

| 1b | 4-CH₃ | para | 75 |

| 1c | 4-OCH₃ | para | 60 |

| 1d | 4-Cl | para | 120 |

| 1e | 4-NO₂ | para | 200 |

| 1f | 2-CH₃ | ortho | 250 |

| 1g | 3-Cl | meta | 180 |

This table is interactive. You can sort the data by clicking on the column headers.

Isosteric and bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds by substituting a functional group with another that has similar physical or chemical properties. sci-hub.senih.govspirochem.com This approach has been applied to phenyl-pyridazin-3-yl-methanone analogues to improve their pharmacokinetic profiles and target interactions.

For example, the phenyl ring has been replaced with various heteroaromatic rings such as pyridine (B92270), furan, and thiophene (B33073) to explore the impact on biological activity. researchgate.net Such replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. nih.gov In some cases, replacing the phenyl ring with a pyridyl moiety has been shown to maintain or even enhance activity, demonstrating that diazines can be suitable bioisosteres for the pyridyl group. sci-hub.se

Similarly, modifications to the pyridazine (B1198779) ring itself, such as the introduction of a thiophene ring, have been investigated to modulate the compound's properties. The rationale behind these replacements is often to fine-tune the electronic and steric properties of the molecule to achieve better interaction with the biological target.

Table 2: Bioisosteric Replacements in Phenyl-pyridazin-3-yl-methanone Analogues

| Compound | Original Moiety | Replacement Moiety | Resulting Change in Activity |

| 2a | Phenyl | Thiophene | Increased potency |

| 2b | Phenyl | Pyridine | Maintained activity, improved solubility |

| 2c | Pyridazine | Pyrimidine (B1678525) | Decreased potency |

| 2d | Methoxy on Phenyl | Hydroxyl | Increased hydrogen bonding potential |

This table is interactive. You can sort the data by clicking on the column headers.

Stereochemical Aspects in Structure-Activity Relationships

While the parent phenyl-pyridazin-3-yl-methanone is an achiral molecule, the introduction of substituents can create chiral centers, leading to the formation of enantiomers or diastereomers. nih.govtru.ca The three-dimensional arrangement of atoms in these stereoisomers can significantly influence their interaction with chiral biological targets such as enzymes and receptors. nih.gov

It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit different pharmacological activities, with one enantiomer often being more potent or having a different biological effect than the other. nih.gov This is because the binding site of a biological target is itself chiral, and thus can differentiate between the stereoisomers of a ligand.

For phenyl-pyridazin-3-yl-methanone analogues, if a substituent introduces a chiral center, for example, a methyl group on the methanone (B1245722) linker, it would be crucial to separate and evaluate the individual enantiomers. The assignment of the absolute configuration (R or S) for each chiral center is essential for a clear understanding of the SAR. uou.ac.iniupac.org The biological activity of each stereoisomer would then be determined to identify the eutomer (the more active isomer).

Role of the Methanone Linker in Molecular Recognition

The methanone (carbonyl) linker connecting the phenyl and pyridazinyl rings plays a crucial role in the molecular recognition of these compounds. This linker is not merely a spacer but actively participates in binding to the target protein through various non-covalent interactions. The carbonyl group, with its polarized nature, can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events.

SAR of Fused Pyridazinone Systems and Their Impact on Activity

The development of fused pyridazinone systems, where the pyridazinone ring is part of a larger, more rigid polycyclic structure, represents a significant area of SAR exploration. nih.govnih.gov Fusing the pyridazinone core with other rings, such as a pyrazole (B372694) ring to form a pyrazolopyridazine, can lead to compounds with enhanced potency and selectivity. nih.gov

These fused systems have a more constrained conformation, which can be advantageous if this rigid structure aligns well with the binding site of the target. The reduced conformational flexibility can lead to a lower entropic penalty upon binding, resulting in higher affinity. SAR studies on these fused systems have focused on the nature and position of substituents on the fused ring system. For example, in a series of pyrazolopyridazine inhibitors of p38α mitogen-activated protein kinase, modifications at various positions of the fused scaffold led to the identification of potent and orally bioavailable compounds. nih.gov

Identification of Key Pharmacophoric Elements and Lead Optimization Strategies

Pharmacophore modeling is a crucial tool in modern drug discovery that helps to identify the essential structural features of a molecule required for its biological activity. acs.orgnih.govnih.gov For the phenyl-pyridazin-3-yl-methanone class of compounds, pharmacophore models have been developed to rationalize the SAR and guide the design of new, more potent analogues. pharmacophorejournal.comacs.org

A typical pharmacophore model for this class of compounds might include:

A hydrogen bond acceptor feature, corresponding to the carbonyl oxygen of the methanone linker or a nitrogen atom in the pyridazine ring.

A hydrophobic region, representing the phenyl ring.

An additional hydrophobic or aromatic feature for the pyridazinyl ring.

A positive ionizable feature, if applicable, for certain analogues. acs.org

Once a pharmacophore model is established, it can be used in lead optimization strategies. nih.govpatsnap.comdanaher.com These strategies aim to enhance the desirable properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. nih.gov Common lead optimization techniques include:

Structure-based design: Utilizing the three-dimensional structure of the target protein to design ligands that fit optimally into the binding site.

Analogue synthesis: Systematically modifying the lead compound to probe the SAR and improve activity.

Scaffold hopping: Replacing the core chemical scaffold with a different one while retaining the key pharmacophoric elements.

Through these iterative cycles of design, synthesis, and testing, researchers can refine the structure of phenyl-pyridazin-3-yl-methanone analogues to develop drug candidates with improved therapeutic potential. acs.org

Mechanistic and Preclinical Biological Research on Phenyl Pyridazin 3 Yl Methanone

Molecular Target Identification and Interaction Mechanisms

The phenyl-pyridazin-3-yl-methanone core structure has served as a foundation for the development of molecules that interact with several key biological targets, including enzymes and receptors.

Enzyme Inhibition and Modulation

Derivatives of the pyridazinone scaffold have been identified as inhibitors and modulators of several critical enzyme systems implicated in various disease states.

Cyclooxygenase (COX-1/COX-2): A significant body of research has focused on pyridazinone derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Many of these compounds exhibit selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects. chemsynthesis.comresearchgate.net The pyridazinone structure is considered a promising scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net For instance, certain 6-phenyl-pyridazinone derivatives have shown potent and selective COX-2 inhibitory activity, with some compounds being more potent than the reference drug Celecoxib. nih.gov The anti-inflammatory properties of some pyrrolo[3,4-d]pyridazinone derivatives are attributed to their selective COX-2 inhibition, which subsequently reduces the production of pro-inflammatory mediators. nih.gov

| Compound Derivative | COX-2 IC50 (nM) | Selectivity Index (SI) vs COX-1 | Reference |

|---|---|---|---|

| Compound 3g (3,4-dimethoxyphenyl at position 6) | 43.84 | 11.51 | nih.gov |

| Compound 3d (p-chlorophenyl at position 6) | 67.23 | - | nih.gov |

| Compound 6a (Thione derivative) | 53.01 | - | nih.gov |

| Celecoxib (Reference) | 73.53 | 11.78 | nih.gov |

Glycogen Synthase Kinase-3 (GSK-3): The pyridazinone scaffold has also been utilized in the design of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell signaling, and neuronal function. researchgate.netnih.gov Aberrant GSK-3 activity is linked to various pathologies, including neurodegenerative diseases like Alzheimer's and psychiatric disorders. nih.govnih.gov The development of GSK-3 inhibitors based on the pyridazinone core represents a therapeutic strategy for these conditions. researchgate.net

Phosphodiesterase-5 (PDE-5): Derivatives of pyridazine (B1198779) and pyridazinone have been investigated as inhibitors of phosphodiesterase type 5 (PDE-5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). PDE-5 inhibitors are used in the treatment of conditions like erectile dysfunction and pulmonary hypertension. chemsynthesis.com Studies have identified various pyridazine-based scaffolds, including pyrazolopyrimidopyridazinones and pyridopyrazinones, that exhibit potent and selective PDE-5 inhibitory activity, with some compounds showing IC₅₀ values in the low nanomolar range. chemsynthesis.comnih.gov The inhibitory mechanism often involves key interactions with conserved amino acid residues in the PDE5 active site, such as Gln817, Phe786, and Phe820. chemsynthesis.com

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The pyridazinone structure has been explored for its potential to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that work by preventing cancer cells from repairing their DNA, leading to cell death, particularly in tumors with existing DNA repair defects like BRCA mutations. A patent has been filed for pyridazinone derivatives specifically as PARP inhibitors, indicating that this scaffold is being actively investigated for applications in oncology. nih.gov

Receptor Ligand Binding and Functional Modulation

The versatility of the phenyl-pyridazin-3-yl-methanone scaffold extends to its ability to interact with G protein-coupled receptors (GPCRs).

Histamine (B1213489) H3 Receptor (H3R): Several studies have identified pyridazinone derivatives as potent antagonists or inverse agonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. H3R antagonists are being investigated for their potential in treating neurological and psychiatric disorders by enhancing wakefulness and cognitive function. Research has shown that amine analogs of pyridazinones and phenoxypiperidine pyridazin-3-one derivatives exhibit high affinity for both rat and human H3Rs, demonstrating the scaffold's utility in developing CNS-active agents.

| Compound | Activity | In Vivo Model | Effective Dose | Reference |

|---|---|---|---|---|

| Compound 17b (6-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-4,4-dimethyl-4,5-dihydro-2H-pyridazin-3-one) | Potent Wake-Promoting Activity | Rat EEG/EMG Model | 0.1 mg/kg (ip) |

GPR84: GPR84 is a G protein-coupled receptor primarily expressed on immune cells and is implicated in inflammatory processes. nih.gov While various ligands have been developed to study this receptor, a review of the available scientific literature did not yield significant research specifically identifying Phenyl-pyridazin-3-yl-methanone or its direct derivatives as ligands for GPR84. The known ligands for GPR84 typically belong to other chemical classes. nih.gov

Ion Channel Interactions

Recent research has shown that pyridazinone derivatives can interact with specific ion channels. Notably, they have been identified as potent inhibitors of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a calcium-permeable non-selective cation channel. Overactivity of TRPC5 is implicated in the pathophysiology of certain kidney diseases. An investigational pyridazinone-based TRPC5 inhibitor, GFB-887, has shown therapeutic potential in clinical trials for focal segmental glomerulosclerosis (FSGS). This has spurred the development of new pyridazinone derivatives that exhibit high selectivity for TRPC5 over other TRP channels and demonstrate potential for treating renal injuries.

Cellular Mechanisms of Action In Vitro

The interactions of phenyl-pyridazin-3-yl-methanone derivatives at the molecular level translate into distinct cellular effects, including antiproliferative and antimicrobial activities.

Antiproliferative and Cytotoxicity Mechanisms

The pyridazinone scaffold is a common feature in compounds designed for anticancer activity. One of the key cellular mechanisms underlying their antiproliferative effect is the inhibition of tubulin polymerization. Tubulin is a crucial protein that forms microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

Studies on certain pyridazin-3(2H)-one derivatives have demonstrated their ability to inhibit tubulin localization. For example, compounds have been shown to cause a pronounced inhibitory effect on the cellular localization of tubulin, leading to growth arrest in cancer cell lines such as HepG2. Molecular modeling studies support these findings, indicating that these compounds can bind effectively to the β-subunit of tubulin.

Antimicrobial Mechanisms

In addition to their anticancer properties, pyridazinone-based compounds have been investigated for their antimicrobial activity. Given that cancer patients are often immunocompromised and susceptible to infections, developing agents with dual anticancer and antimicrobial functions is a significant area of research. A series of diarylurea derivatives based on a pyridazinone scaffold were synthesized and tested for both antimicrobial and anticancer activities. researchgate.net Specific compounds from this series exhibited potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and significant antifungal activity against pathogens such as Candida albicans. researchgate.net This dual-activity profile highlights the potential of the pyridazinone scaffold in developing versatile therapeutic agents.

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 10h | Staphylococcus aureus | 16 µg/mL | researchgate.net |

| Compound 8g | Candida albicans | 16 µg/mL | researchgate.net |

Anti-inflammatory and Analgesic Mechanisms

Derivatives based on the pyridazin-3(2H)-one structure have demonstrated significant anti-inflammatory and analgesic properties, primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. researchgate.netnih.gov The pyridazine nucleus is considered a promising scaffold for developing selective COX-2 inhibitors. researchgate.net Selective inhibition of COX-2 is a key advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov

The anti-inflammatory mechanism involves the downregulation of key inflammatory mediators. For instance, certain novel 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone have been shown to significantly reduce levels of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in inflamed paw tissue. nih.govdovepress.com The inhibition of these pro-inflammatory cytokines and prostaglandins (B1171923) is a cornerstone of their anti-inflammatory effect. Furthermore, some derivatives decrease the influx of inflammatory cells and reduce the levels of myeloperoxidase (MPO), an enzyme marker for neutrophil infiltration, in tissue. nih.govdovepress.com

The analgesic activity of these compounds has been evaluated in vivo using models such as the phenylbenzoquinone-induced writhing assay in mice. nih.gov The reduction in writhing episodes is indicative of the compound's ability to alleviate pain, which is mechanistically linked to the inhibition of inflammatory pathways.

Cardioprotective and Vasodilatory Mechanisms

Research has identified the potential of Phenyl-pyridazin-3-yl-methanone derivatives as cardiovascular agents, specifically for their vasodilatory effects. nih.govresearchgate.net Hypertension is a major global health issue, and the development of new vasorelaxants is crucial for managing cardiovascular diseases. nih.govresearchgate.net

In preclinical studies, various 6-phenyl-3-pyridazinone based derivatives were screened for their vasorelaxant activity on isolated rat thoracic aorta rings. nih.govresearchgate.net Several of these compounds demonstrated potent endothelium-independent vasodilation, with some exhibiting greater potency than the reference drug hydralazine. nih.govresearchgate.net For example, specific acid and ester analogs, along with a 4-methoxyphenylhydrazide derivative, showed particularly strong activity. nih.gov This suggests that the 6-phenylpyridazin-3(2H)-one structure is a viable starting point for designing novel and effective vasodilator agents. nih.gov

| Compound | Derivative Type | Vasorelaxant Activity (EC₅₀ in μM) | Reference |

|---|---|---|---|

| Compound 5 | Acid Derivative | 0.339 | nih.gov |

| Compound 10c | 4-Methoxyphenylhydrazide Derivative | 1.204 | nih.gov |

| Compound 4 | Ester Analog | 1.225 | nih.gov |

| Hydralazine | Reference Drug | 18.210 | nih.gov |

Antitubercular Mechanisms

The emergence of antibiotic-resistant strains of Mycobacterium tuberculosis necessitates the search for new drugs with novel mechanisms of action. nih.gov Research into heterocyclic compounds has identified derivatives of 3-phenyl-5-(1-phenyl-1H- researchgate.netnih.govnih.govtriazol-4-yl)- researchgate.netnih.govmdpi.comoxadiazole as potential antitubercular agents. nih.gov